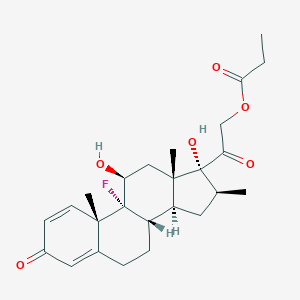

Betamethasone 21-Propionate

Beschreibung

BenchChem offers high-quality Betamethasone 21-Propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betamethasone 21-Propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226784 | |

| Record name | Betamethasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75883-07-7 | |

| Record name | Betamethasone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75883-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Betamethasone 21-Propionate on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative binding and kinetic data for Betamethasone 21-Propionate's direct interaction with the glucocorticoid receptor (GR). This guide is therefore based on the well-established pharmacology of its parent compound, Betamethasone, its closely related diester, Betamethasone Dipropionate, and the general principles of glucocorticoid receptor signaling. The propionate (B1217596) ester at the 21-position is known to influence the lipophilicity and pharmacokinetic profile of the molecule.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

Betamethasone 21-Propionate, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The mechanism is a multi-step process involving passive diffusion into the cell, binding to a cytosolic receptor complex, nuclear translocation, and subsequent modulation of gene expression.

Cytoplasmic Events: Receptor Activation

Being lipophilic, Betamethasone 21-Propionate freely diffuses across the cell membrane into the cytoplasm.[1][2] In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3][4] The binding of Betamethasone 21-Propionate to the ligand-binding domain of the GR induces a conformational change in the receptor protein.[2][5] This change leads to the dissociation of the heat shock proteins and other chaperone proteins, unmasking the nuclear localization signals (NLS) on the GR.[4][5][6] The now activated ligand-receptor complex is primed for its journey to the nucleus.

Nuclear Events: Regulation of Gene Transcription

The activated Betamethasone 21-Propionate-GR complex translocates into the nucleus through the nuclear pore complex, a process that can be facilitated by importin proteins.[4][7][8] Once inside the nucleus, the complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR-ligand complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2][9] This binding event recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.[3] Examples of upregulated anti-inflammatory proteins include lipocortin-1 (annexin A1), which inhibits phospholipase A₂, and Interleukin-10 (IL-10).[1][2][3]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression.[9][10] This "tethering" mechanism prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements.

-

Negative GREs (nGREs): The GR can also bind to negative GREs to directly repress the transcription of certain target genes.[11]

The culmination of these nuclear events is a profound shift in cellular protein synthesis, leading to the suppression of inflammation and the modulation of the immune response.

Quantitative Data Summary

Table 1: Glucocorticoid Receptor Binding Affinity of Related Compounds

| Compound | Binding Affinity (IC50, nM) | Receptor Source | Assay Method |

| Betamethasone Dipropionate | 5.25 | Glucocorticoid Receptor | Not Specified |

| Dexamethasone | 5.5 | Not Specified | Radioligand Binding / Fluorescence Polarization |

| Prednisolone | 1.5 | Not Specified | Radioligand Binding Assay |

| Triamcinolone Acetonide | 1.5 | Not Specified | Radioligand Binding Assay |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value generally indicates a higher binding affinity.

Table 2: Relative Binding Affinity (RBA) of Various Glucocorticoids

| Compound | Relative Binding Affinity (vs. Dexamethasone = 100) |

| Fluticasone Propionate | 1910 |

| Budesonide | 855 |

| Triamcinolone Acetonide | ~400 |

Note: RBA provides a direct comparison of the binding affinity of different ligands to a receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is a standard method to determine the binding affinity of a test compound for a receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of Betamethasone 21-Propionate for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors, such as a cytosolic fraction from cells or tissues known to express the receptor (e.g., A549 cells), is prepared.[13]

-

Incubation: A fixed concentration of a radiolabeled glucocorticoid with high affinity for the GR (e.g., [³H]dexamethasone) is incubated with the receptor preparation.[13]

-

Competition: Varying concentrations of unlabeled Betamethasone 21-Propionate are added to the incubation mixture to compete with the radiolabeled ligand for binding to the GR.[13]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters.[13]

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.[13]

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the competitor (Betamethasone 21-Propionate). The IC50 value is determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation.[13]

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as a GR agonist or antagonist.[14][15]

Objective: To quantify the ability of Betamethasone 21-Propionate to activate GR-mediated gene transcription.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HeLa or A549) is engineered to stably express the full-length human glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a GR-responsive promoter containing GREs.[14][16]

-

Cell Treatment: The engineered cells are treated with varying concentrations of Betamethasone 21-Propionate. A known GR agonist, such as dexamethasone, is used as a positive control.

-

Incubation: The cells are incubated for a sufficient period to allow for GR activation, nuclear translocation, and reporter gene expression (typically 14-24 hours).[16][17]

-

Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is directly proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to untreated cells. An EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined to assess the potency of Betamethasone 21-Propionate.[14]

Mandatory Visualizations

Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone 21-Propionate.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 6. mcb.uconn.edu [mcb.uconn.edu]

- 7. Nuclear Import of the Glucocorticoid Receptor-hsp90 Complex through the Nuclear Pore Complex Is Mediated by Its Interaction with Nup62 and Importin β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

What is the difference between Betamethasone 17-Propionate and 21-Propionate?

An In-depth Technical Guide to the Core Differences Between Betamethasone (B1666872) 17-Propionate and 21-Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Betamethasone 17-Propionate and Betamethasone 21-Propionate. While direct comparative studies on these two monoesters are limited in publicly available literature, this document synthesizes existing data on related compounds and established structure-activity relationships (SAR) for corticosteroids to elucidate their fundamental differences.

Introduction to Betamethasone and its Esters

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. To modulate its physicochemical and pharmacokinetic properties, particularly for topical and localized delivery, it is often formulated as an ester. Esterification at the C17 and C21 hydroxyl groups can significantly alter the lipophilicity, potency, and duration of action of the parent molecule. This guide focuses on the two primary monopropionate esters: Betamethasone 17-Propionate and Betamethasone 21-Propionate.

Betamethasone 17,21-dipropionate, a common diester, is known to be a prodrug that is metabolized by esterases to the highly active Betamethasone 17-Propionate.[1] Both the 17-propionate and 21-propionate can also be formed as degradation products of the dipropionate ester.[2][3] Understanding the distinct characteristics of each monoester is crucial for drug design, formulation, and mechanistic studies.

Chemical Structure and Synthesis

The key difference between the two isomers lies in the position of the single propionate (B1217596) ester group on the betamethasone core structure.

-

Betamethasone 17-Propionate: The propionate group is esterified at the tertiary hydroxyl group on carbon 17.

-

Betamethasone 21-Propionate: The propionate group is esterified at the primary hydroxyl group on carbon 21.

The synthesis of these monoesters can be achieved through selective esterification of betamethasone or by controlled hydrolysis of Betamethasone 17,21-dipropionate. The primary C21-hydroxyl group is generally more accessible and reactive to esterification under controlled conditions than the tertiary C17-hydroxyl group.[2]

Physicochemical Properties

The position of the ester group influences the molecule's polarity, lipophilicity, and stability, which in turn affect its solubility, skin penetration, and receptor binding affinity. While experimental data for Betamethasone 21-Propionate is scarce, the following table summarizes known and inferred properties.

| Property | Betamethasone 17-Propionate | Betamethasone 21-Propionate |

| Molecular Formula | C25H33FO6[4] | C25H33FO6 |

| Molecular Weight | 448.5 g/mol [4] | 448.5 g/mol |

| Appearance | White to off-white powder (inferred) | White to off-white powder (inferred) |

| Solubility | Practically insoluble in water; soluble in organic solvents like acetone (B3395972) and methylene (B1212753) chloride (inferred from related compounds).[5] | Practically insoluble in water; likely more soluble in polar solvents compared to the 17-propionate due to the free C17-OH group (inferred). |

| Lipophilicity (LogP) | Higher (inferred) | Lower (inferred) |

Pharmacodynamics

Mechanism of Action: Glucocorticoid Receptor Signaling

Like all corticosteroids, both Betamethasone 17-Propionate and 21-Propionate are presumed to exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR). The binding of the steroid to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Receptor Binding Affinity and Potency

Structure-activity relationship studies consistently show that esterification at the C17 position is a strong indicator of high glucocorticoid receptor binding affinity and, consequently, high topical anti-inflammatory potency.[6][7] The 17-monopropionate metabolite of beclomethasone, a related corticosteroid, is significantly more active than the parent dipropionate compound.[6] Conversely, esterification at the C21 position with the C17 hydroxyl group remaining free generally leads to lower receptor affinity compared to the parent alcohol.[8]

| Parameter | Betamethasone 17-Propionate | Betamethasone 21-Propionate |

| Glucocorticoid Receptor (GR) Binding Affinity | High (inferred from SAR)[6] | Lower than 17-propionate; potentially similar to or less than parent betamethasone (inferred from SAR).[8] |

| Topical Anti-inflammatory Potency | High[6] | Moderate to Low (inferred) |

Pharmacokinetics

The pharmacokinetic profiles of the two isomers are expected to differ significantly due to their structural variations.

-

Absorption: The higher lipophilicity of Betamethasone 17-Propionate suggests enhanced skin penetration, making it well-suited for topical delivery.

-

Metabolism: Betamethasone 17-Propionate is a known, highly active metabolite of Betamethasone 17,21-dipropionate.[1] It is relatively stable and exerts a potent local effect. The metabolic fate of Betamethasone 21-Propionate is less clear, but it is likely susceptible to hydrolysis by esterases to yield the parent betamethasone. The C21 ester bond is generally more labile than the sterically hindered C17 ester.

Experimental Protocols

The characterization and comparison of these two esters would involve several key experimental assays.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This in vitro assay determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled ligand.

Methodology:

-

Preparation: Recombinant human GR, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red), and assay buffer are prepared. Serial dilutions of the test compounds (Betamethasone 17-Propionate, Betamethasone 21-Propionate) and a positive control (e.g., Dexamethasone) are made.

-

Incubation: In a microplate, the GR protein is added to each well, followed by the test compounds or control. The fluorescent ligand is then added to all wells. The plate is incubated at room temperature in the dark for 2-4 hours to allow binding to reach equilibrium.[6]

-

Measurement: The fluorescence polarization of each well is measured using a microplate reader. A decrease in polarization indicates the displacement of the fluorescent ligand by the test compound.

-

Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand) is calculated to determine the binding affinity.

Croton Oil-Induced Ear Edema Assay (in vivo)

This assay assesses the topical anti-inflammatory potency of a compound in an animal model.

Methodology:

-

Animal Model: Typically performed on mice.

-

Induction of Inflammation: A solution of croton oil (an irritant) in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce inflammation and edema.

-

Treatment: The test compounds, dissolved in the irritant solution, are applied topically to the ear. A control group receives only the irritant.

-

Assessment: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular biopsy is taken from both the treated and untreated ears.

-

Analysis: The biopsies are weighed, and the difference in weight between the treated and untreated ears represents the degree of inflammatory edema. The percentage inhibition of edema by the test compound compared to the control group is calculated to determine its anti-inflammatory potency.

References

- 1. Page loading... [guidechem.com]

- 2. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Structure-Activity Relationship of Betamethasone 21-Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Betamethasone (B1666872) 21-Propionate, a potent synthetic glucocorticoid. Due to a scarcity of publicly available data directly pertaining to Betamethasone 21-Propionate, this guide synthesizes information from closely related betamethasone esters and other corticosteroids to infer its SAR profile. The document outlines the fundamental mechanism of action of glucocorticoids, presents comparative quantitative data on receptor binding and anti-inflammatory potency, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows. This guide serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel corticosteroid-based therapeutics.

Introduction

Betamethasone, a synthetic corticosteroid, is a cornerstone in the management of various inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is significantly influenced by chemical modifications, particularly esterification at the C17 and C21 positions.[3][4] These modifications modulate the physicochemical properties of the parent molecule, such as lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile, including receptor affinity and anti-inflammatory potency.[3][4][5] Betamethasone 21-Propionate is one such derivative, where a propionate (B1217596) group is attached to the hydroxyl group at the 21st position.[3] Understanding the structure-activity relationship of this and related compounds is crucial for the rational design of more effective and safer anti-inflammatory agents.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory and immunosuppressive effects of Betamethasone 21-Propionate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][3][6] As a lipophilic molecule, it readily diffuses across the cell membrane and binds to the GR residing in the cytoplasm within a multiprotein complex.[1][7] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the activated steroid-receptor complex into the nucleus.[1][3][6]

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][6] This interaction can either upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1) and interleukin-10, or downregulate the expression of pro-inflammatory genes, including those for various cytokines, chemokines, and adhesion molecules.[1][6][7] A key mechanism for its anti-inflammatory action is the inhibition of phospholipase A2 by lipocortin-1, which blocks the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes.[1][6]

Quantitative Data Summary

Direct quantitative data for Betamethasone 21-Propionate is limited in publicly accessible literature. The following tables summarize available data for related betamethasone esters and other relevant corticosteroids to provide a comparative context for its potential activity.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Binding Affinity (IC50, nM) | Relative Binding Affinity (RBA) | Reference |

| Dexamethasone | ~2.5 - 7.7 | 100 | [8] |

| Betamethasone 17,21-Dipropionate | 5.25 | ~1300 | [8][9] |

| Fluticasone Propionate | ~0.2 - 0.5 | 1800 | [8] |

| Budesonide | ~0.4 - 9.3 | 980 | [8] |

| Betamethasone | Data not available | Data not available | |

| Betamethasone 21-Propionate | Data not available | Data not available |

Note: A lower IC50 or Kd indicates higher binding affinity. RBA is relative to Dexamethasone.

Studies have shown that esterification at the C17 and C21 positions significantly influences GR binding affinity.[4] While 21-esters have been observed to have lower affinity than their parent alcohols, the elongation of the ester chain can increase both binding affinity and lipophilicity.[4] The highly lipophilic 17α,21-diesters generally exhibit higher affinity than the corresponding 21-ester.[4]

Table 2: Topical Anti-inflammatory Potency (Croton Oil Ear Assay in Mice)

| Compound | Topical Anti-inflammatory Potency | Systemic Absorption | Reference |

| Betamethasone 17,21-Dipropionate | High | Yes | [10] |

| Beclomethasone Dipropionate | High | Yes | [10] |

| 9α-halo-12β-hydroxy analogues of betamethasone 17,21-dipropionate | Active | Yes | [10] |

| 12β-acyloxy analogues of betamethasone 17,21-dipropionate | Active | No | [10] |

| Betamethasone 21-Propionate | Potentially High (inferred) | Data not available |

Note: The croton oil ear assay is a standard model for evaluating the topical anti-inflammatory activity of corticosteroids.

Experimental Protocols

Detailed experimental protocols are essential for reproducible SAR studies. The following are methodologies for key experiments cited in the context of corticosteroid evaluation.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., human keratinocytes) or tissue.[4]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., Betamethasone 21-Propionate).[4]

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Croton Oil-Induced Ear Edema Assay for Topical Anti-inflammatory Activity

This in vivo assay assesses the ability of a topically applied compound to inhibit inflammation.

Methodology:

-

Animal Model: Typically, mice are used for this assay.[10]

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce an inflammatory response.[10]

-

Treatment: The test compound, dissolved in the same vehicle, is applied topically to the croton oil-treated ear. The contralateral ear may be treated with the vehicle alone to assess systemic absorption.[10]

-

Assessment of Edema: After a specified period, the mice are euthanized, and a standardized circular section is punched from both ears. The weight difference between the treated and untreated ear punches is a measure of the inflammatory edema.

-

Data Analysis: The percentage inhibition of edema by the test compound compared to the vehicle control is calculated to determine its anti-inflammatory potency.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway of Betamethasone 21-Propionate.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship of Betamethasone 21-Propionate, while not extensively documented, can be inferred from the broader understanding of glucocorticoid SAR. Esterification at the C21 position with a propionate group is anticipated to enhance lipophilicity, thereby influencing its absorption, distribution, and ultimately, its anti-inflammatory potency. The precise impact on glucocorticoid receptor binding affinity relative to the parent compound and other esters requires direct experimental validation. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations. Further research into the SAR of Betamethasone 21-Propionate and related analogs holds the potential for the development of more targeted and effective anti-inflammatory therapies with improved safety profiles.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Betamethasone 21-Propionate Receptor Binding Affinity: A Technical Guide

Executive Summary: The development of potent and selective therapeutic agents requires a profound understanding of their interaction with biological targets. Betamethasone 21-propionate, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through binding to the glucocorticoid receptor (GR). In silico modeling has emerged as an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze ligand-receptor binding affinity. This guide provides a comprehensive technical overview of the methodologies used to model the binding of Betamethasone 21-propionate to the glucocorticoid receptor, aimed at researchers, scientists, and drug development professionals. It covers the foundational biology of the GR signaling pathway, detailed protocols for key in silico and experimental validation techniques, and a comparative analysis of glucocorticoid binding affinities.

Introduction to Betamethasone 21-Propionate and the Glucocorticoid Receptor

Betamethasone 21-propionate is a synthetic corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, its mechanism of action is primarily mediated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[1][2]

The Glucocorticoid Receptor Signaling Pathway

The biological effects of Betamethasone 21-propionate are initiated by its binding to the cytosolic GR. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, and immunophilins.[2][5] Ligand binding triggers a conformational change in the GR, leading to the dissociation of this chaperone complex.[3] The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to GREs on the DNA.[6] This interaction can either activate (transactivation) or repress (transrepression) the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.[7][8]

In Silico Modeling Methodologies

In silico approaches are pivotal for predicting the binding affinity of ligands like Betamethasone 21-propionate to the glucocorticoid receptor. The primary methods employed are molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This technique is instrumental in understanding the binding mode and estimating the binding affinity, often expressed as a scoring function.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the glucocorticoid receptor ligand-binding domain (LBD) from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M2Z, which is the human GR-LBD in complex with dexamethasone.[10]

-

Remove water molecules, co-crystallized ligands, and any non-essential co-factors from the PDB file.

-

Add polar hydrogens and assign atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro, MOE).

-

Define the binding site (or "grid box") based on the location of the co-crystallized ligand (e.g., dexamethasone).

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of Betamethasone 21-propionate, for instance from the PubChem database (CID 9981101).[11]

-

Generate a 3D conformation and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Assign atomic charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined receptor binding site.

-

The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Betamethasone 21-propionate and the GR amino acid residues.

-

The docking score provides a qualitative estimation of binding affinity, which can be used to rank different ligands. It is important to note that a study reporting docking results for Betamethasone Dipropionate and its metabolites has been retracted due to inconsistencies in the research, underscoring the need for careful validation of in silico results.[12]

-

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Revisiting activity of some glucocorticoids as a potential inhibitor of SARS-CoV-2 main protease: theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Betamethasone 21-propionate | C25H33FO6 | CID 9981101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potential glucocorticoid receptor ligands with pulmonary selectivity using I-QSAR with the signature molecular descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and Permeability of Betamethasone 21-Propionate in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and permeability of Betamethasone (B1666872) 21-Propionate, a potent synthetic glucocorticoid. Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from closely related betamethasone derivatives and established principles of drug absorption to offer a robust predictive analysis. Detailed experimental protocols for key cell-based assays are provided to facilitate further research and characterization.

Core Concepts: Lipophilicity and Permeability

Lipophilicity , the affinity of a molecule for a lipid environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. Higher LogP values generally indicate greater lipophilicity. Esterification of corticosteroids, such as the addition of a propionate (B1217596) group at the C21 position of betamethasone, is a common strategy to enhance lipophilicity and, consequently, potency and skin penetration.[1]

Permeability refers to the ability of a drug molecule to pass through biological membranes. In drug development, in vitro cell-based assays, such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA), are routinely used to predict the intestinal absorption and overall bioavailability of orally administered drugs. The apparent permeability coefficient (Papp) is the standard metric derived from these assays.

Data Presentation: Physicochemical Properties

While direct experimental data for Betamethasone 21-Propionate is scarce in the literature, we can infer its properties based on structurally similar compounds and computational predictions.

Table 1: Lipophilicity of Betamethasone and Related Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Experimental R(MW)¹ | Calculated LogP (ALOGPS) |

| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | 1.83 | 1.95 |

| Betamethasone 17-Valerate | C₂₇H₃₇FO₆ | 476.58 | 3.29 | 3.84 |

| Betamethasone 21-Valerate | C₂₇H₃₇FO₆ | 476.58 | 3.21 | 3.84 |

| Betamethasone 17,21-Dipropionate | C₂₈H₃₇FO₇ | 504.59 | 3.62 | 3.99 |

| Betamethasone 21-Propionate | C₂₅H₃₃FO₆ | 448.52 | Not Available | 2.88 (Predicted) |

¹R(MW) is a chromatographic lipophilicity parameter determined by RP-HPTLC; higher values indicate greater lipophilicity. Data for related compounds from Dołowy & Pyka, 2015.[2][3]

Table 2: Predicted Permeability of Betamethasone 21-Propionate

| Assay | Predicted Permeability Class | Expected Papp (x 10⁻⁶ cm/s) | Rationale |

| Caco-2 | High | > 10 | Based on the predicted high lipophilicity (LogP ~2.88) and the known transcellular permeability of corticosteroids. |

| PAMPA | High | > 10 | As a measure of passive diffusion, the lipophilic nature of Betamethasone 21-Propionate suggests it will readily partition into and cross the artificial lipid membrane. |

Glucocorticoid Receptor Signaling Pathway

Betamethasone 21-Propionate, like other glucocorticoids, is presumed to exert its anti-inflammatory and immunosuppressive effects primarily through the genomic pathway mediated by the glucocorticoid receptor (GR).[1] Upon entering the cell, the lipophilic steroid binds to the cytosolic GR, leading to a conformational change, dissociation of heat shock proteins, and translocation of the activated receptor-ligand complex into the nucleus.[4][5][6] In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes.[5][6] This results in the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory gene expression.[4][6]

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[7]

Objective: To determine the apparent permeability coefficient (Papp) of Betamethasone 21-Propionate across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ atmosphere.

-

Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or [¹⁴C]-mannitol.

-

-

Bidirectional Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.

-

Apical to Basolateral (A→B) Transport: Add the test compound (Betamethasone 21-Propionate) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

-

At the end of the incubation, collect samples from both donor and receiver compartments.

-

-

Sample Analysis and Data Calculation:

-

Quantify the concentration of Betamethasone 21-Propionate in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport (μmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (μmol/cm³).

-

-

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for assessing passive, transcellular permeability.[8]

Objective: To determine the passive permeability of Betamethasone 21-Propionate across an artificial lipid membrane.

Methodology:

-

Preparation of the PAMPA "Sandwich":

-

The assay is typically performed in a 96-well microplate format.

-

The donor plate wells have a filter membrane at the bottom.

-

Coat the filter membrane of the donor plate with a solution of a lipid (e.g., 2% w/v lecithin (B1663433) in dodecane) to form the artificial membrane.

-

The acceptor plate is a standard 96-well plate filled with buffer.

-

-

Permeability Assay:

-

Add the test compound (Betamethasone 21-Propionate) dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the donor plate wells.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.

-

Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

-

-

Sample Analysis and Data Calculation:

-

After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation, which takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

-

PAMPA Workflow

Conclusion

References

- 1. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. EVALUATION OF LIPOPHILIC PROPERTIES OF BETAMETHASONE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

Betamethasone 21-Propionate: A Key Intermediate in the Degradation of Betamethasone Dipropionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid, is widely used in topical formulations for its anti-inflammatory and immunosuppressive properties. The stability of this active pharmaceutical ingredient (API) is a critical factor in ensuring the safety and efficacy of the final drug product. Degradation of betamethasone dipropionate can lead to the formation of various related substances, some of which may have reduced therapeutic activity or potential for adverse effects. Among these degradants, betamethasone 21-propionate emerges as a significant intermediate, providing valuable insights into the degradation pathway of the parent molecule. This technical guide offers a comprehensive overview of betamethasone 21-propionate's role in the degradation of betamethasone dipropionate, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation process to aid researchers in their stability and analytical development studies.

Degradation Pathway of Betamethasone Dipropionate

The degradation of betamethasone dipropionate is primarily driven by hydrolysis, which can be influenced by factors such as pH, temperature, and light. The hydrolysis of the two propionate (B1217596) ester groups at the C17 and C21 positions does not occur simultaneously. Instead, it follows a stepwise process, leading to the formation of two key monopropionate intermediates: betamethasone 17-propionate and betamethasone 21-propionate.[1][2] Further hydrolysis of these intermediates results in the formation of betamethasone alcohol.[1][2]

The formation of betamethasone 21-propionate is a crucial step in this degradation cascade. It is primarily formed through the hydrolysis of the ester group at the C17 position of betamethasone dipropionate. Subsequently, betamethasone 21-propionate can further degrade to betamethasone alcohol through the hydrolysis of the remaining ester group at the C21 position.[1][2] The relative amounts of betamethasone 17-propionate and betamethasone 21-propionate formed can be influenced by the specific degradation conditions.

The degradation pathway can be visualized as follows:

Caption: Degradation pathway of Betamethasone Dipropionate.

Quantitative Analysis of Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize quantitative data from forced degradation studies on betamethasone dipropionate, highlighting the formation of betamethasone 21-propionate and other related substances under various stress conditions.

Table 1: Summary of Forced Degradation of Betamethasone Dipropionate

| Stress Condition | Reagents and Duration | % Degradation of Betamethasone Dipropionate | Major Degradation Products Formed | Reference |

| Acidic Hydrolysis | 1N HCl at 65°C for 1 hour | 16.10% | Betamethasone 17-Propionate, Betamethasone 21-Propionate | [1] |

| Basic Hydrolysis | 0.1M NaOH at RT for 8 minutes | 2.20% | Betamethasone 17-Propionate, Betamethasone 21-Propionate, Betamethasone Alcohol | [1] |

| Oxidative Degradation | 30% H₂O₂ at RT for 2 hours | 0.05% | Betamethasone 17-Propionate | [1] |

| Thermal Degradation | 105°C for 24 hours | 0.52% | Betamethasone 17-Propionate, Betamethasone 21-Propionate, Betamethasone Alcohol | [1][2] |

| Photolytic Degradation | 1.2 million lux hours and 200 watts x h/m² | 0.20% | Not Specified | [1] |

Table 2: HPLC Chromatographic Parameters for Separation of Betamethasone Dipropionate and its Degradation Products

| Parameter | Method 1 | Method 2 |

| Column | Altima C18 (250 x 4.6 mm, 5 µm) | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6, v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (B129727) (600:300:40:60, v/v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20, v/v/v/v) | Water:Acetonitrile (200:800, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 240 nm | 240 nm |

| Column Temperature | 50°C | Not Specified |

| Injection Volume | 20 µL | Not Specified |

| Gradient Program | Yes | Yes |

| Reference | [3] | [1] |

Table 3: Relative Retention Times (RRT) of Betamethasone Dipropionate and its Degradation Products

| Compound | RRT (Method 1) | RRT (Method 2) |

| Betamethasone Dipropionate | 1.00 | 1.00 |

| Betamethasone 17-Propionate | 0.57 | 0.57 |

| Betamethasone 21-Propionate | 0.69 | 0.69 |

| Betamethasone Acetate EP Impurity-A | Not Reported | 0.24 |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible and reliable results. The following are representative protocols for inducing and analyzing the degradation of betamethasone dipropionate.

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedures for subjecting betamethasone dipropionate to various stress conditions.

1.1 Acidic Hydrolysis

-

Prepare a stock solution of betamethasone dipropionate in a suitable solvent (e.g., methanol or acetonitrile).

-

To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid.

-

Heat the solution at 65°C for 1 hour.[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 1N sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

1.2 Basic Hydrolysis

-

Prepare a stock solution of betamethasone dipropionate in a suitable solvent.

-

To a known volume of the stock solution, add an equal volume of 0.1M sodium hydroxide.

-

Keep the solution at room temperature for 8 minutes.[1]

-

Neutralize the solution with an equivalent amount of 0.1M hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

1.3 Oxidative Degradation

-

Prepare a stock solution of betamethasone dipropionate in a suitable solvent.

-

To a known volume of the stock solution, add an equal volume of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 2 hours.[1]

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

1.4 Thermal Degradation

-

Accurately weigh a sample of solid betamethasone dipropionate into a suitable container.

-

Place the container in a calibrated oven at 105°C for 24 hours.[1]

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

1.5 Photolytic Degradation

-

Prepare a solution of betamethasone dipropionate in a suitable solvent.

-

Expose the solution to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[1]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After exposure, dilute the solutions to a suitable concentration for HPLC analysis.

Protocol 2: HPLC Analysis of Degradation Products

This protocol provides a general procedure for the analysis of samples from forced degradation studies using a stability-indicating HPLC method.

2.1 Instrumentation

-

A high-performance liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV detector.

2.2 Chromatographic Conditions

-

Refer to Table 2 for specific chromatographic parameters from validated methods.

2.3 Sample Preparation

-

Dilute the stressed samples to a final concentration within the linear range of the analytical method using the mobile phase as the diluent.

-

Filter the samples through a 0.45 µm syringe filter before injection.

2.4 Analysis

-

Inject the prepared samples into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to betamethasone dipropionate and its degradation products by comparing their retention times with those of reference standards.

-

Calculate the percentage of each degradation product and the total degradation.

Experimental Workflow

The overall process for investigating betamethasone 21-propionate as a degradation intermediate can be summarized in the following workflow:

Caption: Experimental workflow for forced degradation studies.

Conclusion

Betamethasone 21-propionate is a key intermediate in the degradation of betamethasone dipropionate, formed primarily through hydrolysis. Understanding its formation and subsequent degradation is crucial for the development of stable formulations and robust analytical methods. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers involved in the development and quality control of betamethasone dipropionate products. By applying these methodologies, a comprehensive understanding of the degradation profile can be achieved, ultimately ensuring the quality, safety, and efficacy of these important therapeutic agents.

References

An In-depth Technical Guide to the Role of Betamethasone 21-Propionate in Modulating Pro-inflammatory Mediators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the bioactivity of Betamethasone (B1666872) 21-Propionate. This guide is therefore based on the well-established pharmacology of its parent compound, Betamethasone, other betamethasone esters, and the general principles of glucocorticoid receptor signaling. The methodologies and expected outcomes are presented to guide research and characterization of this specific molecule.

Executive Summary

Betamethasone 21-Propionate is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. The core mechanism of action for Betamethasone 21-Propionate, like other corticosteroids, is mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR). Upon binding, the activated GR-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This genomic action results in the potent suppression of pro-inflammatory mediators. The primary mechanisms include the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the transactivation of anti-inflammatory genes. This dual action leads to a significant reduction in the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2 and iNOS, thereby mitigating the inflammatory response. This document provides a detailed overview of these mechanisms, relevant experimental protocols for their investigation, and a framework for understanding the potential quantitative effects of Betamethasone 21-Propionate.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of Betamethasone 21-Propionate are primarily genomic, initiated by its binding to the GR.[1][2]

-

Cytoplasmic Events: Receptor Activation

-

Cellular Entry: As a lipophilic molecule, Betamethasone 21-Propionate diffuses across the cell membrane into the cytoplasm.[2]

-

Receptor Binding: In its inactive state, the GR is part of a multiprotein complex with heat shock proteins (Hsp90, Hsp70) and immunophilins.[1] The binding of Betamethasone 21-Propionate induces a conformational change in the GR, causing the dissociation of this complex.[2]

-

Dimerization and Nuclear Translocation: The activated GR-ligand complexes dimerize and are then transported into the nucleus.[3]

-

-

Nuclear Events: Modulation of Gene Expression

-

Transrepression (Inhibition of Pro-inflammatory Genes): This is the principal mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR dimer can interfere with the function of pro-inflammatory transcription factors in several ways:

-

Direct Interaction: The GR dimer can directly bind to and inhibit transcription factors like NF-κB and AP-1, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.[4]

-

Induction of IκBα: Glucocorticoids can upregulate the expression of IκBα (Inhibitor of kappa B alpha). IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus.[5][6]

-

-

Transactivation (Upregulation of Anti-inflammatory Genes): The GR dimer can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This leads to the increased transcription of anti-inflammatory proteins, including:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid, which is a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2][4]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.[1]

-

-

This multifaceted genomic regulation results in the suppression of a broad range of pro-inflammatory molecules.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 3. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 4. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Betamethasone 21-Propionate

Introduction

Betamethasone 21-propionate is a synthetic glucocorticoid and an active pharmaceutical ingredient known for its anti-inflammatory and immunosuppressive properties.[1][2] Accurate and precise quantification of Betamethasone 21-Propionate in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of Betamethasone 21-Propionate.

Principle of the Method

The chromatographic separation is achieved on a reversed-phase C18 column.[1][3] A polar mobile phase consisting of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724), is used for elution.[2][3] Betamethasone 21-Propionate, being a moderately nonpolar compound, is retained by the nonpolar stationary phase and then eluted by the mobile phase.[1] Detection is performed using an ultraviolet (UV) detector, as corticosteroids like Betamethasone 21-Propionate exhibit significant absorbance in the UV region, typically around 240 nm.[1][4][5] Quantification is based on the comparison of the peak area of the analyte in a sample to that of a known standard.[1]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[6] The following chromatographic conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][3][5] |

| Mobile Phase | Acetonitrile and Water (e.g., 65:35 v/v)[1][3] |

| Flow Rate | 1.0 mL/min[1][3][5] |

| Detection Wavelength | 240 nm[4][5] |

| Injection Volume | 20 µL[1][5] |

| Column Temperature | Ambient or controlled at 25 °C |

| Run Time | Approximately 10 minutes |

2. Preparation of Solutions

-

Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v) can be used as a diluent.[1]

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Betamethasone 21-Propionate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a cream or ointment, an extraction step is necessary. A known weight of the sample can be dispersed in a suitable solvent, sonicated, and then diluted with the diluent to the desired concentration.[1]

3. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

-

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., impurities, degradation products, excipients). This can be evaluated by analyzing a placebo and a spiked sample.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions. The correlation coefficient (r²) should be close to 1.[5][7][8]

-

Accuracy: The accuracy can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

-

Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤2%).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. The LOD and LOQ for similar compounds have been reported to be in the range of 0.02 µg/mL and 0.07 µg/mL, respectively.[4][5][8]

-

Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Table 2: Linearity Data for Betamethasone 21-Propionate

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 20 | Example Value |

| 50 | Example Value |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |

| 80 | 8 | Example Value | Example Value | \multirow{3}{*}{Example Value} |

| 100 | 10 | Example Value | Example Value | |

| 120 | 12 | Example Value | Example Value |

Mandatory Visualizations

Caption: Workflow for HPLC method development and validation.

Caption: General signaling pathway for glucocorticoids.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Betamethasone 21-Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 21-Propionate is a synthetic glucocorticoid, a class of steroid hormones known for their potent anti-inflammatory and immunosuppressive properties.[1][2] Like other corticosteroids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[3][4] Upon binding to the cytosolic GR, the complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways, such as those mediated by NF-κB and AP-1.[3][5] These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory activity of Betamethasone 21-Propionate.

Data Presentation

The following table summarizes hypothetical quantitative data for Betamethasone 21-Propionate compared to the well-characterized glucocorticoid, Dexamethasone. This data is for illustrative purposes to guide expected outcomes from the described assays.

| Assay | Parameter | Dexamethasone | Betamethasone 21-Propionate (Hypothetical) |

| GR Binding Assay | IC₅₀ | ~5-15 nM | 1 - 10 nM |

| NF-κB Inhibition Assay | IC₅₀ | ~5-25 nM | 2 - 20 nM |

| Nitric Oxide (NO) Production Assay | IC₅₀ | ~10-50 nM | 8 - 40 nM |

| TNF-α Release Assay | IC₅₀ | ~10-50 nM | 8 - 40 nM |

| IL-6 Release Assay | IC₅₀ | ~15-60 nM | 10 - 50 nM |

| COX-2 Activity Assay | IC₅₀ | Not Applicable | Not Applicable |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific experimental conditions.

Signaling Pathways

The anti-inflammatory effects of Betamethasone 21-Propionate are primarily mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of pro-inflammatory transcription factors.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the anti-inflammatory effects of Betamethasone 21-Propionate.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

Workflow:

Caption: Nitric Oxide Production Assay Workflow.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of Betamethasone 21-Propionate (or a vehicle control) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6]

-

Nitrite (B80452) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[6]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

TNF-α and IL-6 Release Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol quantifies the inhibitory effect of Betamethasone 21-Propionate on the release of the pro-inflammatory cytokines TNF-α and IL-6.

Workflow:

Caption: Cytokine Release Assay Workflow.

Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay protocol.

-

Cytokine Quantification (ELISA):

-

Data Analysis: A standard curve is generated using recombinant TNF-α or IL-6. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ values are determined.

Cyclooxygenase-2 (COX-2) Activity Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.[13]

Workflow:

Caption: COX-2 Activity Assay Workflow.

Protocol:

-

Reagent Preparation: Prepare the reaction buffer, recombinant human COX-2 enzyme, and arachidonic acid substrate according to the assay kit manufacturer's instructions.[14][15]

-

Inhibitor Addition: Add various concentrations of Betamethasone 21-Propionate or a known COX-2 inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.[16]

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.[14]

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[14]

-

Detection: Measure the product formation (e.g., PGG2 or PGF2α) using a fluorometric or colorimetric plate reader at the appropriate wavelengths.[14][15]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Disclaimer: The provided protocols are for guidance and are based on established methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and validate their results.

References

- 1. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]

- 2. Betamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. benchchem.com [benchchem.com]

- 4. Betamethasone 21-Propionate | 75883-07-7 | Benchchem [benchchem.com]

- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmgrp.com [bmgrp.com]

- 10. Tumor-associated macrophage derived IL-6 enriches cancer stem cell population and promotes breast tumor progression via Stat-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. mpbio.com [mpbio.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

Application Notes and Protocols for Betamethasone 21-Propionate in Animal Models of Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 21-Propionate is a potent synthetic glucocorticoid expected to exhibit significant anti-inflammatory and immunosuppressive properties, making it a strong candidate for the topical treatment of various inflammatory skin conditions such as eczema and psoriasis.[1][2] The primary mechanism of action for corticosteroids like Betamethasone 21-Propionate involves binding to cytosolic glucocorticoid receptors (GR).[1][3][4] This binding initiates a conformational change in the receptor, leading to its translocation into the nucleus.[4][5] Inside the nucleus, the activated receptor-ligand complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[4][6] This interaction leads to the transactivation of anti-inflammatory genes, such as that for lipocortin-1 (annexin A1), and the transrepression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[1] The therapeutic result is a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, which in turn suppresses the inflammatory response.[3]

These application notes provide a comprehensive guide to utilizing Betamethasone 21-Propionate in established preclinical animal models to assess its efficacy in treating inflammatory dermatological conditions. While direct experimental data for Betamethasone 21-Propionate is limited in publicly available literature, the following protocols are based on well-established research on structurally similar and potent topical corticosteroids.[2][7]

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, such as Betamethasone 21-Propionate, exert their anti-inflammatory effects primarily through the genomic pathway by binding to the glucocorticoid receptor (GR).[5] This interaction initiates a signaling cascade that ultimately modulates the transcription of genes involved in the inflammatory response.

Glucocorticoid receptor signaling pathway for Betamethasone 21-Propionate.

Recommended Animal Models